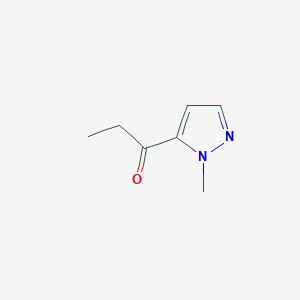![molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1](/img/structure/B1450199.png)
1-[4-(3-Azidopropoxy)-phenyl]-ethanone
Overview
Description
1-[4-(3-Azidopropoxy)-phenyl]-ethanone is a chemical compound that has garnered significant interest in scientific research due to its versatile applications. This compound is characterized by the presence of an azido group, which imparts unique reactivity and functionality, making it valuable in various fields such as drug development, nanotechnology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Azidopropoxy)-phenyl]-ethanone typically involves the reaction of 4-hydroxyacetophenone with 3-azidopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Azidopropoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.
Major Products Formed:
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
1-[4-(3-Azidopropoxy)-phenyl]-ethanone is widely used in scientific research due to its unique properties:
Drug Development: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Nanotechnology: The compound is used in the functionalization of nanoparticles for targeted drug delivery systems.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-Azidopropoxy)-phenyl]-ethanone involves its reactivity due to the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in drug development .
Comparison with Similar Compounds
4-(3-Azidopropoxy)phenyl glycoside: Used in carbohydrate chemistry.
3-Azidopropyl 4-methylbenzenesulfonate: Utilized in organic synthesis
Uniqueness: 1-[4-(3-Azidopropoxy)-phenyl]-ethanone is unique due to its ethanone moiety, which provides additional reactivity and functionality compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations.
Properties
IUPAC Name |
1-[4-(3-azidopropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIRBNEWDFCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

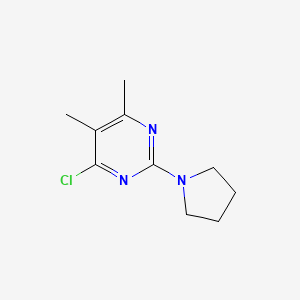
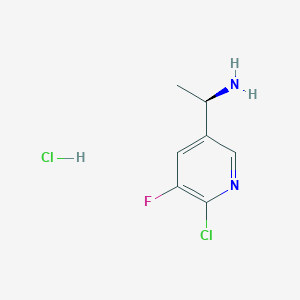
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
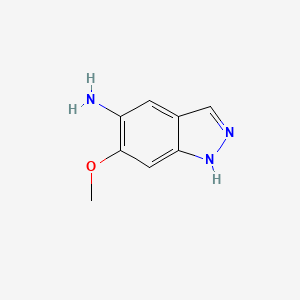
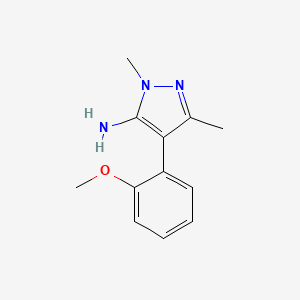
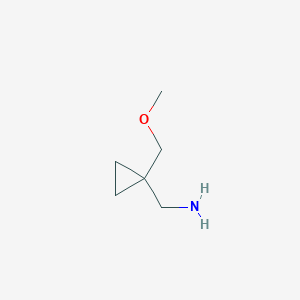
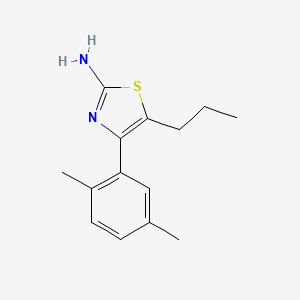
methanone](/img/structure/B1450134.png)

